molecular formula C10H9N3O2S B4280968 N-pyrazin-2-ylbenzenesulfonamide CAS No. 7471-20-7

N-pyrazin-2-ylbenzenesulfonamide

Cat. No.: B4280968
CAS No.: 7471-20-7
M. Wt: 235.26 g/mol
InChI Key: KAPFAVLCJMCLFV-UHFFFAOYSA-N
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Description

N-Pyrazin-2-ylbenzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and anti-infective research. This compound belongs to a class of substituted N-(pyrazin-2-yl)benzenesulfonamides that are systematically investigated for their potential biological activities . Researchers utilize this core structure to explore structure-activity relationships, particularly in the development of novel anti-infective agents . Studies on related compounds within this chemical class have demonstrated promising antitubercular activity against Mycobacterium tuberculosis H 37 Rv, highlighting the therapeutic potential of this sulfonamide series . The presence of the sulfonamide moiety connecting the pyrazine and benzene cores is a key structural feature for bioactivity, as sulfonamides are known to exhibit a wide range of pharmacological properties, including antimicrobial effects . Furthermore, this structural motif is found in various pharmacologically active compounds, such as the antibacterial agent Sulfamethoxypyrazine (Sulfalene), underscoring the importance of the N-pyrazinylsulfonamide architecture in drug discovery . The compound serves as a versatile intermediate or precursor for further chemical derivatization, allowing researchers to synthesize a diverse library of analogs for biological screening . Target fishing studies suggest that related N-(pyrazin-2-yl)benzenesulfonamides may interact with novel biological targets like matrix metalloproteinase-8, opening avenues for future research beyond classical sulfonamide targets . This product is intended for research purposes by qualified laboratory personnel. Intended Use: This product is provided exclusively for laboratory research and development use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling and Storage: Store in a cool, dry place, protected from light. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyrazin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9N3O2S/c14-16(15,9-4-2-1-3-5-9)13-10-8-11-6-7-12-10/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPFAVLCJMCLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323309
Record name N-pyrazin-2-ylbenzenesulfonamide
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Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-20-7
Record name N-2-Pyrazinylbenzenesulfonamide
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Record name N-pyrazin-2-ylbenzenesulfonamide
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Synthetic Methodologies and Chemical Transformations of N Pyrazin 2 Ylbenzenesulfonamide

Direct Synthesis Approaches for N-Pyrazin-2-ylbenzenesulfonamide

The most common and direct method for the synthesis of N-pyrazin-2-ylbenzenesulfonamides involves the formation of the sulfonamide bond through the reaction of an aminopyrazine with a benzenesulfonyl chloride. This approach allows for the straightforward coupling of the two key aromatic systems.

Condensation Reactions of Aminopyrazines with Sulfonyl Chlorides

The condensation reaction between 2-aminopyrazine (B29847) and a substituted or unsubstituted benzenesulfonyl chloride is a widely employed method for the synthesis of N-pyrazin-2-ylbenzenesulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), in a suitable solvent like acetone (B3395972). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.

A study on the synthesis of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides reported a simple one-step reaction. The process involved reacting various sulfonyl chlorides with aminopyrazine at room temperature overnight, using pyridine as the base and acetone as the solvent. researchgate.net This method has proven to be effective for generating a library of compounds with diverse substituents on the benzene (B151609) ring.

Strategies for Substituent Introduction on the Benzenesulfonamide (B165840) Moiety

The introduction of various substituents onto the benzenesulfonamide portion of the molecule is readily achieved by utilizing commercially available or synthetically prepared substituted benzenesulfonyl chlorides in the condensation reaction described above. This strategy allows for a systematic investigation of the structure-activity relationship by modifying the electronic and steric properties of the benzene ring.

For instance, a range of N-(pyrazin-2-yl)benzenesulfonamides has been synthesized with substituents at the para-position of the benzene ring, including nitro, amino, and halogen groups. researchgate.net The synthesis of the 4-amino derivative is of particular interest and is typically achieved through the reduction of the corresponding 4-nitro compound. researchgate.net This two-step approach first introduces the nitro group via the substituted sulfonyl chloride, followed by a standard reduction method to yield the desired amino functionality.

Approaches for Substituent Introduction on the Pyrazine (B50134) Ring

A notable example is the use of 2-amino-6-chloropyrazine (B134898) in the condensation reaction with various benzenesulfonyl chlorides. researchgate.net This strategy directly incorporates a chlorine atom at the 6-position of the pyrazine ring. The presence of this halogen can significantly alter the lipophilicity and electronic properties of the resulting sulfonamide, which can be advantageous for certain biological applications. The synthesis follows the same general procedure as with unsubstituted aminopyrazine, demonstrating the versatility of the condensation reaction. researchgate.net

Synthesis of Novel this compound Derivatives and Analogues

The development of novel derivatives and analogues of this compound is crucial for optimizing its biological activity and pharmacokinetic profile. These modifications can be targeted at various positions within the molecule, including the pyrazine nitrogen atoms and the substituent pattern on the benzenesulfonamide ring.

Structural Modifications at the Pyrazine Nitrogen Atom

While the direct condensation of aminopyrazines with sulfonyl chlorides is the primary route to N-pyrazin-2-ylbenzenesulfonamides, further structural modifications can be envisioned at the pyrazine nitrogen atoms. One such modification is N-oxidation, a common strategy in medicinal chemistry to alter the physicochemical properties of nitrogen-containing heterocycles.

The oxidation of pyrazine rings can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (mCPBA) being a frequently used reagent for the synthesis of pyridine-N-oxides. researchgate.net Although specific examples of the N-oxidation of this compound are not extensively reported in the literature, this approach represents a viable route for creating novel analogues. The introduction of an N-oxide functionality can increase the polarity and hydrogen bonding capacity of the molecule, potentially influencing its solubility and interaction with biological targets. The synthesis of such N-oxides would likely involve the treatment of the parent this compound with a suitable oxidizing agent under controlled conditions.

Variations in the Benzenesulfonamide Substituent Pattern

The systematic variation of substituents on the benzenesulfonamide ring is a cornerstone of structure-activity relationship studies for this class of compounds. By employing a diverse array of substituted benzenesulfonyl chlorides in the synthesis, a wide range of analogues can be generated and evaluated.

In one comprehensive study, a series of N-(pyrazin-2-yl)benzenesulfonamides and N-(6-chloropyrazin-2-yl)benzenesulfonamides were prepared with various para-substituents on the benzene ring. researchgate.net The substituents included, but were not limited to, nitro, amino, methyl, and methoxy (B1213986) groups. The synthesis of these compounds followed the general one-step condensation reaction, highlighting the robustness of this method for creating a diverse library of analogues. researchgate.net The resulting compounds allowed for a thorough investigation into the effects of different functional groups on the biological activity of the parent compound.

Synthesis of Hybrid Structures Incorporating this compound Core

The concept of hybrid molecules, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug design to overcome drug resistance and enhance biological activity. In the context of this compound, the core structure itself can be considered a hybrid of a pyrazine ring and a benzenesulfonamide moiety. dntb.gov.uanih.gov

The primary synthetic route to a series of substituted this compound hybrids involves a straightforward one-step condensation reaction. dntb.gov.uanih.gov This method entails the reaction of an appropriately substituted benzenesulfonyl chloride with 2-aminopyrazine or its derivatives. The reaction is typically carried out in a suitable organic solvent such as acetone, in the presence of a base like pyridine, at room temperature overnight. dntb.gov.uanih.gov This approach allows for the facile introduction of a variety of substituents on the benzene ring, thereby creating a library of hybrid structures.

A notable example is the synthesis of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides to investigate the influence of different linkers connecting the pyrazine and benzene cores on their antimicrobial activity. nih.gov This research highlights the versatility of the synthetic method in generating a diverse set of hybrid molecules for structure-activity relationship (SAR) studies. For instance, compounds with different substituents on the phenyl ring of the benzenesulfonamide portion have been synthesized to modulate the electronic and lipophilic properties of the final hybrid molecule. dntb.gov.ua

The general synthetic scheme for these hybrid structures is presented below:

Scheme 1: General Synthesis of Substituted this compound Hybrids

Generated code

Source: Adapted from Bouz et al., 2019. dntb.gov.ua

This synthetic strategy has been successfully employed to produce a range of this compound derivatives with various substituents on the benzene ring. The yields of these reactions are generally moderate to good. dntb.gov.ua

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. While traditional synthetic methods for this compound often utilize conventional solvents and reagents, there is a growing interest in developing more sustainable alternatives.

One of the key green chemistry approaches applicable to the synthesis of this compound and its analogs is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. nih.govmdpi.com

In the context of synthesizing sulfonamides, microwave-assisted methods have been shown to be highly efficient. For instance, the synthesis of various sulfonamide derivatives has been successfully achieved under microwave irradiation, leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in the reviewed literature, the general applicability of this technology to similar sulfonamide formations is well-established.

The use of a CEM Discover microwave reactor has been mentioned in the broader context of synthesizing derivatives of pyrazinamide (B1679903), indicating that such technologies are available and utilized in the synthesis of related compounds. nih.gov The application of microwave-assisted synthesis to the reaction between benzenesulfonyl chlorides and 2-aminopyrazine could potentially reduce the reaction time from overnight to a matter of minutes and may allow for the use of a more environmentally friendly solvent system.

The benefits of employing microwave-assisted synthesis in the preparation of this compound and its hybrids would include:

Reduced Reaction Times: Dramatically shorter reaction times compared to conventional heating.

Higher Yields: Often leading to improved product yields.

Energy Efficiency: More efficient energy transfer directly to the reacting molecules.

Use of Greener Solvents: Potential to use water or other green solvents, or perform the reaction under solvent-free conditions.

Further research into the development of specific microwave-assisted protocols and the exploration of other green chemistry techniques, such as the use of catalytic methods or flow chemistry, would be beneficial for the sustainable production of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques in N Pyrazin 2 Ylbenzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structure Confirmation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can piece together the molecular structure.

¹H NMR Spectroscopic Analysis of N-Pyrazin-2-ylbenzenesulfonamide

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. In a study by Bouz et al. (2019), the ¹H NMR spectrum of this compound (referred to as compound 1a in the study) was recorded in DMSO-d₆. nih.gov

A characteristic broad singlet corresponding to the sulfonamidic proton (N-H) is typically observed at a high chemical shift, generally in the range of 10.27–12.10 ppm, indicating a deshielded proton attached to an electron-withdrawing sulfonamide group. nih.gov The protons of the pyrazine (B50134) ring in non-chlorinated derivatives appear as a singlet and two doublets between 7.89 and 8.40 ppm. nih.gov The aromatic protons of the benzenesulfonamide (B165840) moiety typically present as a complex multiplet system in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Sulfonamide N-H 10.27-12.10 broad singlet -
Pyrazine H 7.89-8.40 singlet and doublets 2.4-2.8
Benzene (B151609) H Multiplet - -

Data sourced from a study on substituted N-(pyrazin-2-yl)benzenesulfonamides. nih.gov

¹³C NMR Spectroscopic Analysis of this compound

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. The signals for the carbon atoms are spread over a wider chemical shift range than in ¹H NMR, which often allows for the resolution of all carbon signals. The carbons of the pyrazine and benzene rings are found in the aromatic region of the spectrum. The specific chemical shifts are influenced by the substituents on the rings and the electronic effects they impart. Although specific data for the parent this compound is not detailed in the primary literature, analysis of its derivatives provides insight into the expected chemical shift regions.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Expected Chemical Shift (δ) ppm
Pyrazine C 130-160
Benzene C (unsubstituted) 120-140
Benzene C (substituted) 120-150

Ranges are estimated based on general values for similar aromatic and heterocyclic systems.

Two-Dimensional NMR Techniques for Complex this compound Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. uvic.cayoutube.comepfl.chsdsu.edu

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, which is instrumental in tracing out the spin systems within the pyrazine and benzene rings. uvic.cayoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. uvic.cayoutube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC/HMQC spectra) and for piecing together different fragments of the molecule. youtube.comepfl.ch

These 2D NMR methods are essential for the unambiguous assignment of all proton and carbon signals in structurally complex analogues of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In a 2019 study, the IR spectrum of this compound was characterized. nih.gov The spectrum displays characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 2956 Sulfonamide N-H bond
Aromatic C=C Stretch 1587, 1558, 1532 Benzene and pyrazine rings
S=O Asymmetrical Stretch 1345 Sulfonamide group
S=O Symmetrical Stretch 1092 Sulfonamide group

Data obtained from the analysis of this compound. nih.gov

The presence of a distinct N-H stretching frequency, along with the characteristic stretches for the aromatic rings and the strong absorptions for the sulfonyl group, provides strong evidence for the successful synthesis of the target compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₀H₉N₃O₂S), the expected monoisotopic mass is approximately 235.04 g/mol . guidechem.com

X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers a definitive determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound is largely defined by the rotational freedom around the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds of the sulfonamide group. In related N-aryl sulfonamides, the molecule often adopts a synclinal conformation. nih.govnih.gov This arrangement is characterized by a staggered orientation of the bonds around the S-N axis, which minimizes steric hindrance.

The flexibility of the sulfonamide linker allows for a range of conformations, which can be influenced by the electronic nature of the substituents on the aromatic rings and the solid-state packing forces. nih.gov It is anticipated that the pyrazine ring in this compound would be significantly twisted out of the plane of the benzenesulfonyl group.

Table 1: Typical Dihedral Angles in Related Sulfonamide Structures

Dihedral AngleTypical Value Range (°)Reference
C-S-N-C60 - 80 nih.gov
Aromatic Ring - Aromatic Ring60 - 90 nih.gov

Intermolecular Interactions and Crystal Packing Studies

The crystal packing of this compound is expected to be driven by a combination of hydrogen bonding and π-π stacking interactions, which are common in aromatic sulfonamides. nih.gov The planar pyrazine and benzene rings provide ideal platforms for π-π stacking, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice.

Hydrogen Bonding Networks in this compound Crystals

Hydrogen bonding plays a pivotal role in defining the supramolecular architecture of sulfonamides. nih.gov In this compound, the primary hydrogen bond donor is the sulfonamide N-H group. The potential hydrogen bond acceptors are the two oxygen atoms of the sulfonyl group and the two nitrogen atoms of the pyrazine ring.

This multiplicity of acceptor sites allows for the formation of diverse and robust hydrogen-bonding networks. A common motif observed in the crystal structures of many secondary sulfonamides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=S hydrogen bonds, creating a characteristic ring pattern. nih.govresearchgate.net

Alternatively, chain motifs can arise where the sulfonamide N-H of one molecule donates a hydrogen bond to a sulfonyl oxygen or a pyrazine nitrogen of an adjacent molecule, propagating the structure in one dimension. The involvement of the pyrazine nitrogens as hydrogen bond acceptors is a feature that distinguishes this compound from simple N-aryl sulfonamides and can lead to more complex, three-dimensional networks. The relative basicity of the sulfonyl oxygens and the pyrazine nitrogens will influence the preferred hydrogen-bonding pattern. nih.govrsc.org

Table 2: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of Interaction
N-H (Sulfonamide)O=S (Sulfonyl)Intermolecular
N-H (Sulfonamide)N (Pyrazine)Intermolecular

Theoretical and Computational Chemistry Investigations of N Pyrazin 2 Ylbenzenesulfonamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. Through DFT calculations, researchers can predict molecular geometries, analyze frontier molecular orbitals, and map electrostatic potential surfaces to understand a molecule's inherent chemical properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in many computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For N-pyrazin-2-ylbenzenesulfonamide, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/Angle/DihedralValue (Illustrative)
Bond LengthS-N1.65 Å
Bond LengthS-O11.45 Å
Bond LengthS-O21.45 Å
Bond LengthS-C (benzene)1.78 Å
Bond AngleO-S-O120.0°
Bond AngleN-S-C105.0°
Dihedral AngleC(pyrazine)-N-S-C(benzene)75.0°

Note: The values in this table are illustrative and based on general parameters for similar molecules. Specific DFT calculation results for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of drug design, the spatial distribution of these orbitals is also critical, as they indicate the likely sites for electrophilic and nucleophilic attack. For this compound, one would expect the HOMO to be distributed over the more electron-rich regions, such as the pyrazine (B50134) and benzene (B151609) rings, while the LUMO might be localized around the electron-withdrawing sulfonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are for illustrative purposes to demonstrate the concept. Specific FMO energy values for this compound are not available in the reviewed literature.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonamide group, as these are electronegative atoms with lone pairs of electrons. Conversely, a positive potential would be expected around the hydrogen atom of the sulfonamide N-H group, making it a potential hydrogen bond donor. The ESP surface is invaluable for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the potential mechanism of action of a molecule.

Prediction of Binding Modes and Affinities with Biological Macromolecules

In a study involving a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, a "target fishing" approach was employed to identify potential biological targets. This in silico screening identified matrix metalloproteinase-8 (MMP-8) as a promising target for this class of compounds, suggesting that their biological activity may be mediated through the inhibition of this enzyme. researchgate.net MMP-8, also known as neutrophil collagenase, is an enzyme involved in the degradation of extracellular matrix components and has been implicated in various physiological and pathological processes.

Molecular docking simulations of this compound with the active site of MMP-8 would be performed to predict its binding mode and to estimate its binding affinity, often expressed as a docking score in units of kcal/mol. A more negative docking score generally indicates a more favorable binding interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with MMP-8 (Illustrative)

ParameterValue (Illustrative)
Target ProteinMatrix Metalloproteinase-8 (MMP-8)
Docking Score (Binding Affinity)-7.5 kcal/mol
Predicted Inhibition Constant (Ki)Micromolar (µM) range

Note: While MMP-8 has been identified as a potential target, specific binding affinity data for the parent compound this compound is not available in the reviewed literature. The values presented are illustrative.

Identification of Key Interacting Residues and Binding Site Characteristics

A detailed analysis of the docked pose of this compound within the active site of MMP-8 would reveal the key amino acid residues involved in the binding interaction. The active site of MMPs typically contains a catalytic zinc ion, which is crucial for their enzymatic activity. It is common for inhibitors to chelate this zinc ion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to sulfonamide derivatives, offering a framework for how such models would be developed. For a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, a QSAR study would typically involve the synthesis and biological evaluation of a set of analogs. nih.govresearchgate.net For instance, in a study of substituted N-(pyrazin-2-yl)benzenesulfonamides, compounds were synthesized and tested for their anti-infective properties. nih.govresearchgate.net

A predictive QSAR model for this class of compounds would be constructed by first calculating a variety of molecular descriptors for each molecule in the series. The next step would involve using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build an equation that correlates a selection of these descriptors with the observed biological activity, for example, the minimum inhibitory concentration (MIC) against a particular bacterial strain. nih.govresearchgate.net The robustness and predictive power of the resulting model would then be rigorously validated using internal and external validation techniques.

The biological activity of this compound derivatives is influenced by a combination of electronic, steric, and hydrophobic properties. QSAR studies on related sulfonamide series have identified several key molecular descriptors that often correlate with their biological response.

Table 1: Key Molecular Descriptors in Sulfonamide QSAR Models

Descriptor TypeExample DescriptorsPotential Influence on Activity
Electronic Hammett constants (σ), Dipole moment, Partial atomic chargesGovern the strength of interactions with biological targets, such as hydrogen bonding and electrostatic interactions. The distribution of charges on the pyrazine and benzene rings, as well as the sulfonamide linker, is critical.
Steric Molar refractivity (MR), Taft steric parameters (Es), Molecular volumeInfluence how well the molecule fits into the binding site of its target protein. Bulky substituents on either the pyrazine or benzene ring can either enhance or hinder binding.
Hydrophobic LogP (octanol-water partition coefficient), Hydrophobic fieldDetermine the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. A balanced hydrophobicity is often required for optimal activity.
Topological Connectivity indices, Shape indicesDescribe the size, shape, and degree of branching of the molecule, which can be related to its interaction with a receptor.

In the context of N-pyrazin-2-ylbenzenesulfonamides, descriptors related to the electronic properties of substituents on the benzene ring and the pyrazine moiety would likely be significant. For example, the presence of electron-withdrawing or electron-donating groups can modulate the pKa of the sulfonamide NH group, which is often crucial for its mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a ligand when it binds to its biological target, offering insights into the stability of the complex and the key interactions that govern binding.

For this compound and its analogs, MD simulations could be employed to understand their interaction with potential protein targets. For example, in a study of related sulfonamides, target fishing and docking studies suggested potential interactions with enzymes like matrix metalloproteinases. nih.govresearchgate.net An MD simulation would typically start with the docked pose of the ligand in the active site of the protein. The system would then be solvated in a water box, and the simulation run for a duration of nanoseconds to observe the conformational changes and interactions.

Analysis of the MD trajectory can reveal:

The stability of the ligand-protein complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD suggests a stable binding mode.

Key amino acid residues: Identifying the specific residues in the binding pocket that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

The role of water molecules: Understanding how water molecules mediate the interaction between the ligand and the protein.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Relevant Properties

In silico ADMET prediction is a crucial part of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. Various computational models are available to predict these properties for a given chemical structure.

For this compound, a range of ADME properties can be calculated using established software and web servers. These predictions are based on the compound's structural features and physicochemical properties.

Table 2: Predicted ADME Properties for this compound

PropertyPredicted Value/ClassificationImplication
Molecular Weight ~249.28 g/mol Compliant with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability.
LogP Varies by prediction tool, but generally in the range of 1.5-2.5Indicates moderate lipophilicity, which is favorable for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from the sulfonamide NH)Compliant with Lipinski's rule of five (≤5).
Hydrogen Bond Acceptors 4 (2 from the sulfonyl oxygens, 2 from the pyrazine nitrogens)Compliant with Lipinski's rule of five (≤10).
Aqueous Solubility Predicted to be moderately soluble.An important factor for absorption and formulation.
Human Intestinal Absorption Predicted to be high.Suggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Generally predicted to be low to moderate.The ability to cross the BBB depends on the specific therapeutic target.
CYP450 Inhibition Predictions vary, but potential for inhibition of some isoforms may exist.Important for assessing potential drug-drug interactions.

It is important to note that these are theoretical predictions and require experimental validation. However, they provide a valuable initial assessment of the drug-likeness of this compound.

Biological Evaluation and Preclinical Studies of N Pyrazin 2 Ylbenzenesulfonamide Derivatives

In Vitro Antimicrobial Activity Assessments

The antimicrobial effects of N-pyrazin-2-ylbenzenesulfonamide and its analogs have been evaluated against a diverse range of microorganisms, including mycobacteria, Gram-positive and Gram-negative bacteria, and fungi.

Evaluation against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

A series of substituted N-(pyrazin-2-yl)benzenesulfonamides have been synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The rationale for this research stems from the established antimycobacterial activity of pyrazinamide (B1679903), a first-line antitubercular drug. nih.gov

In one study, two specific derivatives, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, demonstrated notable antitubercular activity against M. tuberculosis H37Rv, both with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.govresearchgate.net The introduction of a chlorine atom to the pyrazine (B50134) ring is a common strategy to enhance lipophilicity, a crucial factor for penetrating the lipid-rich cell wall of mycobacteria. nih.gov However, it was noted that these two active compounds possess a pharmacophore known to inhibit the folate pathway, suggesting a different mechanism of action compared to other tested derivatives. nih.gov

Interestingly, a comparative study of N-pyrazinylbenzamides (retro-amides) and N-phenylpyrazine-2-carboxamides (amides) showed that the retro-amides generally had lower or no activity against M. tuberculosis compared to their amide counterparts with the same substitution patterns. mdpi.com The most active retro-amide derivative, N-(5-chloropyrazin-2-yl)benzamide with a 4-ethyl substitution, showed a MIC of 3.13 µg/mL. mdpi.com

Table 1: Antimycobacterial Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25 nih.govresearchgate.net
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6.25 nih.govresearchgate.net
N-(5-chloropyrazin-2-yl)-4-ethylbenzamide3.13 mdpi.com

This table presents a selection of derivatives and their reported minimum inhibitory concentrations.

Screening against Gram-Positive Bacterial Species

The evaluation of this compound derivatives against Gram-positive bacteria has yielded mixed results. A broad screening of a series of these compounds showed no significant antibacterial activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov

However, other research on related sulfonamide-containing scaffolds has shown more promise. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have exhibited potent activity against various Gram-positive strains. nih.gov This suggests that the nature of the heterocyclic ring attached to the benzenesulfonamide (B165840) core is critical for antibacterial efficacy. Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions on the thiazole (B1198619) ring demonstrated attractive activity against multiple strains, with the isopropyl-substituted compound showing a low MIC of 3.9 µg/mL against S. aureus. nih.gov

Screening against Gram-Negative Bacterial Species

Similar to the findings for Gram-positive bacteria, a general screening of N-(pyrazin-2-yl)benzenesulfonamides did not reveal any noteworthy activity against Gram-negative species such as Escherichia coli, Klebsiella pneumoniae, Serratia marcescens, and Pseudomonas aeruginosa. nih.gov

Evaluation against Fungal Strains

In vitro screening of N-(pyrazin-2-yl)benzenesulfonamide derivatives against a panel of eight fungal strains, including Candida albicans, Candida krusei, Candida parapsilosis, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Absidia corymbifera, and Trichophyton interdigitale, showed no antifungal activity. nih.gov This suggests that this particular chemical scaffold may not be a promising avenue for the development of new antifungal agents.

Antiparasitic Activity (e.g., Leishmania species)

Research into the antiparasitic potential of benzenesulfonamide derivatives has shown some encouraging results. A study focused on p-nitrobenzenesulfonamides revealed that 4-nitro-N-pyrazin-2-ylbenzenesulfonamide (compound 4Ba) exhibited significant in vitro activity against Leishmania infantum promastigotes. nih.gov Furthermore, in a mouse model of L. infantum infection, administration of this compound led to a substantial reduction in parasite burden, around 99%. nih.gov Mechanistic studies suggested that the compound's activity may be linked to its ability to interact with DNA. nih.gov Another benzenesulfonamide derivative, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), also demonstrated leishmanicidal activity against Leishmania donovani promastigotes and intracellular amastigotes. nih.gov

Table 2: In Vivo Antiparasitic Activity of 4-nitro-N-pyrazin-2-ylbenzenesulfonamide (4Ba)

CompoundParasiteAnimal ModelParasite Burden Reduction
4-nitro-N-pyrazin-2-ylbenzenesulfonamide (4Ba)Leishmania infantumBalb/c mice~99% nih.gov

This table summarizes the significant in vivo efficacy observed for a specific derivative.

In Vitro Antiproliferative and Anticancer Efficacy Studies (on cancer cell lines)

The antiproliferative properties of sulfonamide derivatives have been a subject of interest in cancer research. While specific data on the anticancer efficacy of this compound itself is limited in the provided context, the broader class of sulfonamides is known to exhibit anti-tumoral activity. nih.gov

Studies on structurally related compounds, such as N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov For instance, certain derivatives showed higher cytotoxicity against human colon carcinoma (HCT-116) and leukemia (CCRF-CEM) cell lines than the standard drug doxorubicin. nih.gov This suggests that the benzenesulfonamide moiety can be a valuable component in the design of novel anticancer agents. The antiproliferative activity is often influenced by the substituents on the aromatic rings. nih.gov

Research on 1,5-diaryl pyrazole (B372694) derivatives containing a benzenesulfonamide group also highlighted their potential as anticancer agents. mdpi.com Some of these compounds were active against lung cancer (A549) and liver cancer (HepG2) cell lines, with their mechanism potentially linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. mdpi.com

Dose-Response Evaluation and Potency Determination

The dose-response relationship and potency of this compound derivatives have been primarily characterized in the context of their antimycobacterial activity. Specifically, studies have determined the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of Mycobacterium tuberculosis.

Research has identified two notable derivatives, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, which have demonstrated significant potency against the H37Rv strain of M. tuberculosis. google.comgoogle.comresearchgate.net Both compounds were found to have a MIC of 6.25 µg/mL. google.comgoogle.comresearchgate.net This indicates a strong inhibitory effect on the growth of this clinically significant pathogen.

Beyond this specific antibacterial context, comprehensive dose-response evaluations and potency determinations (such as IC₅₀ or EC₅₀ values) for other biological activities of this compound derivatives are not extensively reported in the reviewed scientific literature.

Enzyme Inhibition Assays

The inhibitory effects of this compound derivatives have been investigated against a limited range of enzymes, with the most significant findings related to their interaction with a key enzyme in bacterial folate synthesis.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

The primary mechanism of antimycobacterial action for certain this compound derivatives is believed to be the inhibition of dihydropteroate synthase (DHPS). google.comgoogle.comgoogle.com This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans, making it an attractive target for selective antibacterial agents. google.comgoogle.comgoogle.com

The potent antimycobacterial activity of 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide is attributed to their function as inhibitors of DHPS. google.comgoogle.comresearchgate.net This is supported by the well-established role of the sulfonamide pharmacophore in targeting this enzyme. google.com In silico docking studies have further corroborated this hypothesis by modeling the binding interactions of these compounds within the active site of mycobacterial DHPS. google.comgoogle.comresearchgate.net

The following table summarizes the reported antimycobacterial activity, which is linked to DHPS inhibition.

Compound NameOrganismPotency (MIC)
4-amino-N-(pyrazin-2-yl)benzenesulfonamideMycobacterium tuberculosis H37Rv6.25 µg/mL (25 µM)
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamideMycobacterium tuberculosis H37Rv6.25 µg/mL (22 µM)

Cholinergic Enzyme Inhibition (Cholinesterase)

There is no scientific evidence available from the reviewed literature to suggest that this compound or its derivatives have been evaluated for their inhibitory activity against cholinergic enzymes, such as acetylcholinesterase or butyrylcholinesterase.

Tyrosinase Enzyme Inhibition

The potential for this compound derivatives to act as inhibitors of the tyrosinase enzyme has not been reported in the available scientific literature.

Glycosidase Enzyme Inhibition (α-amylase, α-glucosidase)

The inhibition of glycosidase enzymes, such as α-amylase and α-glucosidase, is a key strategy in the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia. While specific data on the α-amylase and α-glucosidase inhibitory activities of this compound derivatives are not extensively available in the current literature, studies on structurally related sulfonamide derivatives have shown promise. For instance, a series of fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones were synthesized and evaluated for their inhibitory effects against these enzymes. nih.gov Similarly, research on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones has also demonstrated α-glucosidase inhibitory activity, with some compounds showing IC50 values in the millimolar range. nih.gov Pyrazole derivatives have also been investigated as α-amylase inhibitors, with some demonstrating significant inhibitory efficacy. sid.ir These findings suggest that the broader class of sulfonamide-containing compounds warrants further investigation for their potential as glycosidase inhibitors, and future studies on this compound derivatives in this area would be of considerable interest.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-established class of potent CA inhibitors.

Research into 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives has revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, these compounds demonstrated significant inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov For instance, derivatives have been identified that potently inhibit hCA IX and XII with Kᵢ values ranging from 13.0 to 82.1 nM and 5.8 to 62.0 nM, respectively. nih.gov The selectivity of these compounds for different CA isoforms is a critical aspect of their development as therapeutic agents.

Table 1: Carbonic Anhydrase Inhibition by 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide Derivatives

CompoundhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Derivative 113.05.8
Derivative 225.510.2
Derivative 382.162.0
Data is illustrative and based on findings for pyrazole-containing benzenesulfonamide derivatives.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a group of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis.

A "target fishing" study on substituted N-(pyrazin-2-yl)benzenesulfonamides identified matrix metalloproteinase-8 (MMP-8) as a potential target for these compounds. nih.govnih.gov This computational prediction suggests that this class of compounds may have the potential to act as MMP-8 inhibitors. However, to date, there is a lack of published experimental data, such as IC50 values, to validate this in silico finding and to characterize the inhibitory potency and selectivity of this compound derivatives against MMP-8 or other MMPs. Further experimental investigation is necessary to confirm this potential therapeutic application.

Antioxidant Activity Investigations (in vitro assays)

The ability of a compound to counteract oxidative stress is a valuable therapeutic property. The antioxidant potential of this compound derivatives has been explored through various in vitro assays.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. While specific DPPH scavenging data for this compound is limited, studies on related pyrazolone (B3327878) derivatives have shown significant antioxidant activity. For these compounds, the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were found to be in the low micromolar range. This indicates a potent radical scavenging capacity for these structurally related molecules.

ABTS Radical Cation Scavenging Activity

Superoxide (B77818) Dismutase (SOD) Mimetic Activity

Superoxide dismutase (SOD) is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Compounds that mimic the activity of SOD can offer therapeutic benefits in conditions associated with oxidative stress. The evaluation of the SOD mimetic activity of a compound involves assessing its ability to scavenge superoxide radicals. While there is currently no specific published data on the SOD mimetic activity of this compound derivatives, this remains an important area for future research to fully characterize their antioxidant profile.

Mechanism of Action and Molecular Target Elucidation for N Pyrazin 2 Ylbenzenesulfonamide

Target Identification and Validation Strategies

The journey to understand how a compound like N-pyrazin-2-ylbenzenesulfonamide exerts its effects begins with identifying its molecular binding partners within the complex cellular milieu. Various strategies are employed to pinpoint these targets, ranging from computational approaches to experimental techniques.

Target Fishing Approaches

In the quest to identify the molecular targets of this compound and its derivatives, researchers have turned to in silico target fishing. This computational strategy allows for the prediction of potential protein targets for a small molecule by comparing its structural features to libraries of known ligands for a vast array of proteins.

A study investigating a series of substituted N-(pyrazin-2-yl)benzenesulfonamides utilized this approach to explore potential mechanisms of action beyond the established roles of similar compounds. nih.gov Through these computational screening methods, matrix metalloproteinase-8 (MMP-8) was identified as a promising and novel target for this class of compounds. nih.govnih.govresearchgate.net This finding suggests a potential role for this compound in pathways regulated by MMP-8, opening new avenues for therapeutic applications. Further experimental validation is warranted to confirm this predicted interaction and to understand its functional consequences.

Affinity Chromatography and Proteomics-Based Methods

While in silico methods provide valuable leads, experimental validation is paramount. Affinity chromatography coupled with proteomics offers a powerful approach for the unbiased identification of molecular targets. In this technique, a derivative of the compound of interest, in this case, this compound, would be immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured. These captured proteins can subsequently be identified using mass spectrometry-based proteomics.

Currently, there are no publicly available studies that have specifically employed affinity chromatography and proteomics to identify the targets of this compound. However, this methodology remains a critical next step in validating the predictions from target fishing approaches and discovering other potential binding partners. Such studies would provide a more comprehensive and unbiased view of the compound's interactome.

Biochemical Pathway Modulation Studies

Beyond identifying direct binding partners, it is essential to understand how this compound influences the intricate network of biochemical pathways within a cell. Researchers investigate its impact on crucial cellular processes to build a complete picture of its mechanism of action.

Impact on Folic Acid Synthesis Pathway

The sulfonamide chemical moiety is a well-established pharmacophore known to interfere with the folic acid synthesis pathway in microorganisms. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. Specifically, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).

For a specific derivative, 4-amino-N-pyrazin-2-ylbenzenesulfonamide (also known as sulfapyrazine), studies have confirmed that it possesses the necessary structural features to inhibit this pathway. nih.gov Docking studies have shown that this compound fits into the active site of DHPS, suggesting that its antimicrobial activity is, at least in part, due to the disruption of folic acid synthesis. nih.gov This mechanism is shared with other well-known sulfonamide antibiotics.

CompoundPredicted TargetEvidence
This compound DerivativesMatrix Metalloproteinase-8 (MMP-8)In silico target fishing nih.govnih.govresearchgate.net
4-amino-N-pyrazin-2-ylbenzenesulfonamideDihydropteroate Synthase (DHPS)Pharmacophore analysis and docking studies nih.gov

Modulation of Intracellular pH

The acidic nature of the sulfonamide group (SO₂NH) in this compound suggests that it could potentially influence intracellular pH (pHi). The ionization state of the molecule, which is dependent on the surrounding pH, affects its ability to cross cellular membranes. In environments with a lower pH than the cell's interior, the un-ionized form of the sulfonamide can more readily diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it can deprotonate, becoming trapped and potentially leading to an accumulation that could alter the intracellular pH.

While the general principle of how sulfonamides can affect bacterial pHi is understood, specific experimental studies measuring the direct impact of this compound on intracellular pH in any cell type have not been reported in the available scientific literature. Future research in this area could provide valuable insights into another potential facet of its mechanism of action.

Regulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage but also play roles in cell signaling. The parent compound of the pyrazine (B50134) moiety, pyrazinamide (B1679903), is a key antitubercular drug whose active form, pyrazinoic acid, has been shown to have its bactericidal activity enhanced in the presence of host-derived ROS. This suggests a potential synergistic relationship between the compound and oxidative stress.

Currently, there is no direct evidence from published studies to indicate that this compound itself directly regulates the levels of ROS. Investigating whether this derivative can either generate ROS or sensitize cells to oxidative stress would be a valuable area of future research to explore potential mechanisms of action, particularly in the context of infectious diseases where oxidative burst is a key host defense mechanism.

Enzyme Kinetics and Inhibition Mechanism Characterization

While comprehensive enzyme kinetic studies on the parent compound, this compound, are not extensively detailed in the current body of scientific literature, research on its substituted derivatives provides significant insights into its probable mechanism of action. The primary mode of action for antimycobacterial activity is suggested to be the inhibition of the folate biosynthesis pathway, a well-established target for sulfonamide drugs. nih.govdrugbank.comnih.gov

Specifically, derivatives such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide are believed to act as competitive inhibitors of dihydropteroate synthase (DHPS). nih.gov This enzyme is crucial for the de novo synthesis of folate, an essential cofactor for the production of nucleic acids and certain amino acids in many pathogens. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (p-ABA), these sulfonamide derivatives can block the metabolic pathway, leading to a bacteriostatic effect. This inhibitory action is supported by in silico docking studies which have demonstrated a favorable interaction of these compounds within the active site of the enzyme. nih.govdrugbank.comnih.gov

The antimycobacterial efficacy of these derivatives against Mycobacterium tuberculosis H37Rv has been quantified, with both 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.govdrugbank.comnih.gov

In addition to the well-documented role of sulfonamides in folate pathway inhibition, computational "target fishing" studies have identified another potential molecular target for this compound derivatives: matrix metalloproteinase-8 (MMP-8). nih.govdrugbank.comnih.gov MMP-8, also known as collagenase-2, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. While the inhibitory effects on MMP-8 are yet to be experimentally validated, this finding opens a new avenue for investigating the broader pharmacological potential of this class of compounds.

Table 1: Antimycobacterial Activity of this compound Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.2525
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6.2522

Data sourced from Ali et al. (2019). nih.govdrugbank.comnih.gov

Cellular Uptake and Intracellular Localization Studies

Detailed experimental studies specifically tracking the cellular uptake and intracellular localization of this compound are limited in the available scientific literature. However, inferences can be drawn from the physicochemical properties of its derivatives and the general understanding of small molecule transport into bacterial cells, particularly mycobacteria.

Lipophilicity is a critical determinant for the passive diffusion of molecules across the complex, lipid-rich cell wall of mycobacteria. nih.gov Research on substituted N-(pyrazin-2-yl)benzenesulfonamides has included the calculation and experimental determination of their lipophilicity (log P). nih.gov It has been noted that the introduction of a chlorine atom to the pyrazine ring, as in 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, increases the compound's lipophilicity. nih.gov This enhanced lipophilicity is hypothesized to facilitate better penetration through the mycobacterial cell envelope, which could contribute to its potent antimycobacterial activity.

Once inside the cell, the primary site of action for the antimycobacterial derivatives is presumed to be the cytoplasm, where the target enzyme, dihydropteroate synthase, is located. There is currently no evidence to suggest that this compound or its active derivatives are actively transported or accumulate in specific subcellular compartments. Further research, potentially employing fluorescently labeled analogs and advanced microscopy techniques, would be necessary to elucidate the precise mechanisms of cellular entry and to map the intracellular distribution of this compound.

Structure Activity Relationship Sar Analysis of N Pyrazin 2 Ylbenzenesulfonamide Derivatives

Impact of Substituents on the Benzenesulfonamide (B165840) Ring on Biological Activity

The biological activity of N-pyrazin-2-ylbenzenesulfonamides is significantly modulated by the nature and position of substituents on the benzenesulfonamide ring. A key study synthesized a series of these compounds to evaluate their antimycobacterial activity, providing a clear basis for SAR analysis. nih.gov Generally, the unsubstituted parent compound, N-pyrazin-2-ylbenzenesulfonamide, shows no significant activity against various mycobacterial strains. nih.govresearchgate.net However, the introduction of specific functional groups dramatically alters this profile.

Electronic Effects of Substituents (e.g., amino, halogen, nitro, methoxy)

The electronic properties of substituents on the benzene (B151609) ring play a crucial role in determining the biological activity. A comparative analysis of derivatives with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been conducted. nih.gov

The most profound effect is observed with the introduction of a 4-amino group (-NH₂). The compound 4-amino-N-(pyrazin-2-yl)benzenesulfonamide was found to be one of only two compounds in a large series to exhibit significant antitubercular activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.govnih.gov This potent activity is attributed to the fact that the 4-aminobenzenesulfonamide moiety is a well-established pharmacophore for the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway of bacteria. nih.govjapsonline.com

In contrast, most other substitutions, including those with strong electron-withdrawing groups like the nitro group (-NO₂) at various positions (2-nitro, 3-nitro, 4-nitro), or halogens (e.g., 4-chloro, 4-fluoro), failed to produce significant antimycobacterial activity. nih.gov Similarly, derivatives with electron-donating methoxy (B1213986) (-OCH₃) groups also proved to be inactive. nih.gov This suggests that for antitubercular activity, the specific electronic and hydrogen-bonding properties of the 4-amino group are essential and that general electronic modulation by other groups is ineffective.

Steric Effects of Substituents

The steric bulk and position of substituents on the benzenesulfonamide ring also influence activity. The superior activity of the 4-amino substituted derivative over 2-amino or 3-amino analogues (which were not reported as active) highlights the importance of the para-position. nih.gov This indicates a specific, sterically constrained binding pocket in the target enzyme, likely DHPS, which accommodates a substituent at the 4-position but not at the ortho or meta positions.

The lack of activity for larger groups, regardless of their electronic nature, further underscores the potential for steric hindrance. For instance, compounds with substituents such as 4-acetyl, 4-tert-butyl, and even the relatively small 4-methyl group, were found to be inactive against M. tuberculosis. nih.gov This implies that the binding site is sensitive to the size of the substituent at the 4-position, with the small amino group being optimal.

Hydrophobicity and Lipophilicity Considerations

Lipophilicity is a critical factor for antimycobacterial agents, as they must penetrate the thick, lipid-rich mycolic acid cell wall of mycobacteria. nih.gov The acidic nature of the sulfonamide N-H group affects the compound's ionization state, which in turn influences its lipophilicity and ability to cross membranes. nih.gov

While increasing lipophilicity can be a strategy to improve cell wall penetration, the SAR data for this compound derivatives show that this factor alone does not confer activity. nih.gov For example, introducing a chlorine atom is known to increase lipophilicity, yet the 4-chloro derivative was inactive. nih.gov Conversely, the highly active 4-amino derivative is more polar than many of the inactive halogenated or alkylated compounds. This indicates that while a certain degree of lipophilicity is necessary for transport, the specific pharmacophoric features required for target interaction are the primary determinants of biological activity in this series. nih.gov

Table 1: Impact of Benzenesulfonamide Ring Substituents on Antimycobacterial Activity of this compound Derivatives Data sourced from a study on antimycobacterial activity against M. tuberculosis H37Rv. nih.gov

Substituent (R) on Benzene RingPositionBiological Activity (MIC in µg/mL)
-H (Unsubstituted)->100
-NH₂46.25
-NO₂4>100
-Cl4>100
-F4>100
-CH₃4>100
-OCH₃4>100
-C(CH₃)₃4>100

Influence of Pyrazine (B50134) Ring Modifications on Biological Profile

Modifications to the pyrazine heterocycle provide another avenue to modulate the pharmacological profile of these sulfonamides. The nitrogen atoms and the potential for substitution on the pyrazine ring are key areas of interest.

Role of Pyrazine Nitrogen Atoms in Ligand-Target Interactions

The two nitrogen atoms in the pyrazine ring are fundamental to its chemical character. They are electron-withdrawing, making the ring π-deficient, and can act as hydrogen bond acceptors. nih.gov In the context of ligand-target interactions, these nitrogen atoms can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, contributing to binding affinity and specificity. nih.gov While the precise interactions for the this compound series in its antitubercular target (DHPS) are inferred, the pyrazine moiety is essential for positioning the sulfonamide pharmacophore correctly within the binding site. The structure of pyrazine itself, with its two nitrogen atoms in a 1,4-orientation, defines the geometry and electronic distribution of this part of the molecule. nih.gov

Effect of Halogenation (e.g., 6-chloropyrazin-2-yl)

The impact of this halogenation is most evident when comparing the most active compounds from both series. The compound 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide also showed potent antimycobacterial activity, with an MIC of 6.25 µg/mL against M. tuberculosis H37Rv. nih.govresearchgate.net This demonstrates that the crucial 4-aminobenzenesulfonamide pharmacophore remains effective even with the modified pyrazine ring. The addition of chlorine did not diminish the activity, suggesting that the modification is tolerated by the target enzyme. For all other substituents on the benzene ring, the chlorinated pyrazine series remained inactive, mirroring the results of the non-chlorinated series. nih.gov This reinforces the finding that the 4-amino group is the indispensable driver of activity for this class against M. tuberculosis.

Table 2: Comparison of Pyrazine and 6-Chloropyrazine Analogs with the Active 4-Amino Pharmacophore Data sourced from a study on antimycobacterial activity against M. tuberculosis H37Rv. nih.gov

CompoundPyrazine RingBiological Activity (MIC in µg/mL)
4-amino-N-(pyrazin-2-yl)benzenesulfonamideUnsubstituted6.25
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6-Chloro substituted6.25

Comparative SAR with Related Pyrazine-Containing Scaffolds (e.g., pyrazinecarboxamides, N-pyrazinylbenzamides)

The exploration of pyrazine-containing compounds as potential therapeutic agents has led to the investigation of various structural scaffolds. A comparative analysis of the structure-activity relationships (SAR) of N-pyrazin-2-ylbenzenesulfonamides with related scaffolds, such as pyrazinecarboxamides and N-pyrazinylbenzamides, provides valuable insights into the influence of the linker between the pyrazine and benzene rings on biological activity, particularly in the context of antitubercular agents.

In a key study, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were synthesized and evaluated for their anti-infective properties. This research was prompted by previous findings that some pyrazinecarboxamides exhibited promising antimycobacterial activity. nih.gov The primary goal was to understand how the isosteric replacement of the amide or retro-amide linker with a sulfonamide moiety would affect the biological profile of the compounds. nih.govnih.gov

The general structures of these related scaffolds are depicted below:

Pyrazinecarboxamides: These compounds feature an amide linker where the carbonyl group is attached to the pyrazine ring and the nitrogen atom is attached to the benzene ring.

N-pyrazinylbenzamides (retro-amides): In this scaffold, the orientation of the amide linker is reversed, with the nitrogen atom connected to the pyrazine ring and the carbonyl group to the benzene ring. nih.gov

N-pyrazin-2-ylbenzenesulfonamides: This class of compounds incorporates a sulfonamide linker, with the sulfonyl group attached to the benzene ring and the nitrogen atom to the pyrazine ring. nih.gov

A significant finding from the comparative study was that, in general, the this compound scaffold did not lead to an improvement in antitubercular activity against Mycobacterium tuberculosis H37Rv when compared to the previously reported pyrazinecarboxamides. Most of the synthesized sulfonamide derivatives were found to be inactive. nih.gov

However, two notable exceptions were observed within the this compound series. The compounds 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide demonstrated good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL. nih.govnih.gov This suggests that while the sulfonamide linker itself may not be universally superior to the amide or retro-amide linkers for antitubercular activity, specific substitution patterns on the benzenesulfonamide portion can impart significant potency.

The activity of these two compounds was attributed to their possession of the classic pharmacophore for the inhibition of the folate pathway, a well-established mechanism for sulfonamide antibacterial action. nih.govnih.gov This highlights a key difference in the probable mechanism of action compared to many other pyrazine-based antituberculars, including the parent drug pyrazinamide (B1679903).

The following table summarizes the antitubercular activity of selected this compound derivatives, illustrating the impact of substitutions on the benzene and pyrazine rings.

Table 1: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

Compound R1 R2 MIC (µg/mL)
Unsubstituted H H >100
4-amino-N-(pyrazin-2-yl)benzenesulfonamide H 4-NH₂ 6.25
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide Cl 4-NH₂ 6.25
4-nitro-N-(pyrazin-2-yl)benzenesulfonamide H 4-NO₂ >100
N-(pyrazin-2-yl)-4-(trifluoromethyl)benzenesulfonamide H 4-CF₃ >100
4-chloro-N-(pyrazin-2-yl)benzenesulfonamide H 4-Cl >100

Data sourced from a study on substituted N-(pyrazin-2-yl)benzenesulfonamides. nih.gov

Emerging Research Frontiers and Potential Non Clinical Applications of N Pyrazin 2 Ylbenzenesulfonamide

Development of N-Pyrazin-2-ylbenzenesulfonamide as Probe Molecules

The development of chemical probes is essential for understanding complex biological processes. These molecules are designed to interact with specific biological targets, such as proteins, to allow for their study within a cellular context. While the dedicated development of this compound as a probe molecule is still in its early stages, preliminary research has hinted at its potential in this area.

In a process known as "target fishing," which aims to identify the biological targets of a compound, researchers have computationally suggested that derivatives of this compound may interact with specific proteins. nih.govnih.gov For instance, in silico studies have identified matrix metalloproteinase-8 as a potential target for this class of compounds. nih.govnih.govresearchgate.net This finding opens the door for the future design and synthesis of modified this compound molecules that could be used as probes to investigate the role of this enzyme in various biological and pathological processes. Such probes would typically be modified to include a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, to enable detection and visualization of the target protein.

Exploration in Agricultural Chemistry as Antimicrobial Agents for Plant Pathogens

The need for new antimicrobial agents in agriculture is critical for ensuring food security. researchgate.net While the direct application of this compound against plant pathogens has not been extensively reported, its established antimicrobial activity against other microorganisms provides a strong rationale for its exploration in this field.

Research has demonstrated that substituted N-pyrazin-2-ylbenzenesulfonamides exhibit significant activity against various mycobacterial species. nih.govdntb.gov.ua Specifically, compounds such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and its chlorinated analog have shown notable inhibitory effects against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The minimum inhibitory concentrations (MIC) for some of the most active compounds are presented in the table below.

CompoundTarget OrganismMIC (µg/mL)
4-amino-N-(pyrazin-2-yl)benzenesulfonamideMycobacterium tuberculosis H37Rv6.25
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamideMycobacterium tuberculosis H37Rv6.25

This proven efficacy against bacteria suggests that the this compound scaffold could be a promising starting point for developing new agents to combat bacterial diseases in plants. researchgate.net Furthermore, a derivative of this compound, 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, also known as sulfaclozine, is already utilized in veterinary medicine as an antiprotozoal agent for poultry. nih.gov This existing agricultural application, although not for plant pathogens, underscores the potential for this chemical class in the broader agricultural sector. Future research could focus on screening a library of this compound derivatives against a panel of common plant pathogens to identify lead compounds for further development.

Materials Science Applications (e.g., self-assembly, supramolecular chemistry)

The field of materials science is continually seeking new molecular building blocks for the creation of advanced materials with novel properties. The structure of this compound, featuring both hydrogen bond donors (the sulfonamide N-H) and acceptors (the pyrazine (B50134) nitrogens and sulfonyl oxygens), as well as aromatic rings capable of π-π stacking, makes it an intriguing candidate for applications in supramolecular chemistry and self-assembly.

While specific studies detailing the materials science applications of this compound are not yet prevalent, the fundamental characteristics of the molecule suggest potential in this area. The pyrazine heterocycle is a known component in the construction of functional materials. mdpi.com The directional nature of the hydrogen bonds and the potential for aromatic interactions could enable the spontaneous organization of these molecules into well-defined, higher-order structures such as gels, liquid crystals, or porous frameworks. The synthesis of various derivatives with different substituents on the benzene (B151609) ring could be used to tune these intermolecular interactions and thereby control the properties of the resulting self-assembled materials.

Chemical Biology Tools for Pathway Dissection

Chemical biology often employs small molecules to perturb and study biological pathways. The this compound scaffold has shown promise as a foundation for developing such tools.

Docking studies have suggested that certain derivatives of this compound, specifically 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, may act as inhibitors of the folate pathway. nih.govnih.gov This pathway is crucial for the synthesis of nucleotides and amino acids, and its inhibition can have profound effects on cellular proliferation. The predicted target within this pathway is dihydropteroate (B1496061) synthase (DHPS), an enzyme that is also the target of sulfonamide antibiotics. nih.govresearchgate.net

By acting as a potential inhibitor of a key enzyme, this compound derivatives could be utilized as chemical tools to dissect the intricacies of the folate pathway in various organisms. For example, they could be used to study the consequences of folate pathway inhibition on cellular metabolism, growth, and survival. This could provide valuable insights into the role of this pathway in both normal physiology and in disease states.

Further Exploration of Novel Bioactive Scaffolds Derived from this compound

The this compound structure represents a versatile scaffold that can be chemically modified to generate libraries of new compounds with diverse biological activities. nih.govnih.gov The core structure consists of three key components that can be altered: the pyrazine ring, the benzenesulfonamide (B165840) linker, and the benzene ring.

Researchers have already begun to explore the structure-activity relationships of this scaffold by synthesizing a series of derivatives with different substituents on the benzene ring. nih.gov These studies have shown that the nature and position of these substituents can have a significant impact on the antimicrobial activity of the compounds. nih.govnih.gov

The pyrazine core itself is a common feature in many biologically active molecules, and its modification offers another avenue for creating novel scaffolds. mdpi.comnih.govrsc.orgnih.gov For example, the synthesis of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds has been reported, demonstrating the versatility of the pyrazine starting material for creating new chemical entities with potential antibacterial and anticancer properties. nih.govrsc.orgnih.gov The continued exploration of new synthetic routes to modify the this compound scaffold will undoubtedly lead to the discovery of novel compounds with a wide range of potential non-clinical applications.

Conclusion and Future Perspectives

Summary of Key Research Findings on N-Pyrazin-2-ylbenzenesulfonamide

Recent research has systematically explored the synthesis and biological activity of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides. A primary focus of these investigations has been the evaluation of their potential as antimycobacterial agents, driven by the structural similarity to pyrazinamide (B1679903), a first-line antitubercular drug. nih.gov

A key study involved the synthesis of a library of these compounds through a straightforward one-step reaction between various sulfonyl chlorides and aminopyrazine or its chlorinated analog. nih.gov The primary objective was to investigate the influence of the sulfonamide linker connecting the pyrazine (B50134) and benzene (B151609) rings on the anti-infective properties, comparing it to previously studied amide and retro-amide linkers. nih.gov

The biological evaluation of these compounds against Mycobacterium tuberculosis H37Rv revealed that the majority of the synthesized derivatives exhibited limited to no significant activity. nih.gov However, two specific compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, demonstrated promising antitubercular activity. nih.govnih.gov These findings are significant as they highlight a specific pharmacophore that appears to be crucial for antimycobacterial efficacy within this series.

Further in silico studies, including target fishing, were conducted to elucidate the potential mechanism of action. nih.govnih.gov These computational analyses suggested that the active compounds likely exert their effect through the inhibition of the folate pathway, a well-established target for antimicrobial agents. nih.gov Specifically, the active compounds are known inhibitors of dihydropteroate (B1496061) synthase (DHPS). nih.gov Additionally, these in silico studies identified matrix metalloproteinase-8 as another potential, and novel, target for this class of compounds, opening new avenues for research. nih.govnih.govresearchgate.net

Table 1: this compound Derivatives with Notable Antitubercular Activity

Compound Name Structure MIC (µg/mL) against M. tuberculosis H37Rv
4-amino-N-(pyrazin-2-yl)benzenesulfonamide 4-amino-N-(pyrazin-2-yl)benzenesulfonamide 6.25
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide 6.25

Challenges and Opportunities in this compound Research

The primary challenge in the research of N-pyrazin-2-ylbenzenesulfonamides lies in the observation that most of the synthesized analogs have shown a lack of significant biological activity. nih.gov This suggests that the structure-activity relationship (SAR) for this scaffold is narrow, requiring precise structural features for desired biological effects. Overcoming this challenge will necessitate more focused and rational drug design strategies.

Despite this, significant opportunities have emerged from recent studies. The identification of two potent antitubercular compounds provides a crucial starting point for lead optimization. nih.govnih.gov The hypothesis that these compounds target the folate pathway, specifically DHPS, presents a clear and testable mechanism of action that can guide future research. nih.gov

Furthermore, the in silico prediction of matrix metalloproteinase-8 as a potential target is a significant opportunity. nih.govnih.govresearchgate.net This finding suggests that N-pyrazin-2-ylbenzenesulfonamides may have therapeutic applications beyond infectious diseases, potentially in inflammatory conditions or cancer where matrix metalloproteinases play a key role. Exploring this off-target activity could unlock new therapeutic avenues for this chemical class.

Directions for Future Synthetic Endeavors and Library Synthesis

Future synthetic efforts in this area should be strategically directed towards modifying the lead compounds that have demonstrated promising activity. The simple and efficient one-step synthesis method reported in the literature provides a solid foundation for the generation of new analogs. nih.gov

Key directions for future library synthesis include:

Systematic modification of the benzene ring: Exploration of a wider range of substituents at different positions on the benzenesulfonamide (B165840) moiety is warranted to probe the SAR and optimize activity.

Further exploration of the pyrazine core: While chlorination has been investigated, other substitutions on the pyrazine ring could be explored to modulate the electronic and steric properties of the molecule.

The established synthetic protocol allows for the relatively rapid generation of a focused library of compounds for further biological evaluation.

Prospective Areas for Advanced Biological Investigations and Target Identification

Building upon the initial findings, several prospective areas for advanced biological investigations are apparent. A critical next step is the experimental validation of the predicted biological targets.

Advanced biological investigations should focus on:

Enzymatic assays: Direct testing of the active this compound derivatives against purified mycobacterial DHPS is essential to confirm the proposed mechanism of action.

Validation of matrix metalloproteinase-8 inhibition: Investigating the inhibitory activity of these compounds against matrix metalloproteinase-8 is a high-priority area to explore their potential in other disease contexts.

Broad-spectrum antimicrobial screening: While the initial focus has been on M. tuberculosis, screening the active compounds against a broader panel of bacterial and fungal pathogens could reveal additional anti-infective properties.

Cytotoxicity profiling: A more extensive evaluation of the cytotoxicity of promising compounds against various human cell lines is necessary to assess their therapeutic index.

These investigations will provide a more comprehensive understanding of the biological profile of N-pyrazin-2-ylbenzenesulfonamides and their potential for further development.

Potential for this compound in Basic Science and Translational Research

The study of N-pyrazin-2-ylbenzenesulfonamides holds significant potential for both fundamental scientific understanding and translational applications. In basic science, this chemical class serves as a valuable tool for probing the structure-activity relationships of pyrazine-containing compounds and understanding the molecular interactions within the active sites of their targets.

From a translational research perspective, the urgent need for new antitubercular agents to combat drug-resistant strains of M. tuberculosis positions the active this compound derivatives as promising starting points for drug discovery programs. nih.gov Their potential dual-targeting capabilities (DHPS and matrix metalloproteinase-8) could be an advantageous feature, although this requires further investigation. The journey from these initial leads to a clinical candidate will be long and challenging, but the foundational research provides a clear path forward.

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.